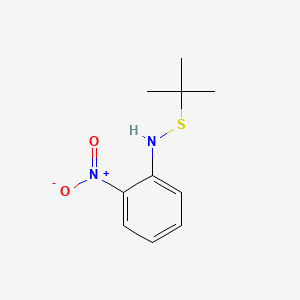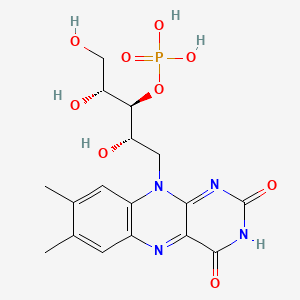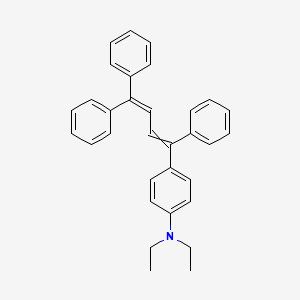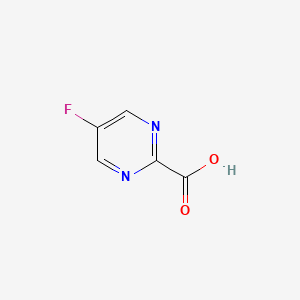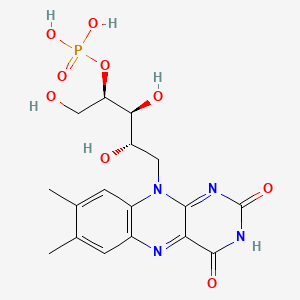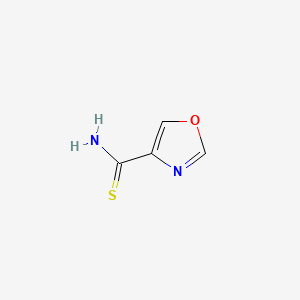
tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate” is a complex organic compound. It is also known as (4R,6R)-tert-Butyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate .
Molecular Structure Analysis
The molecular formula of this compound is C14H23NO4 . It contains a 1,3-dioxane ring, which is a six-membered ring with two oxygen atoms. The ring is substituted with a tert-butyl acetate group and a cyanomethyl group . The configuration at the 4 and 6 positions of the ring is specified as R and S, respectively .Chemical Reactions Analysis
As an ester, this compound can undergo typical ester reactions. For example, it can react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products. Heat is also generated by the interaction of esters with caustic solutions. Flammable hydrogen is generated by mixing esters with alkali metals and hydrides .Physical And Chemical Properties Analysis
This compound has a melting point of 65-70℃ and a boiling point of 364.1 °C at 760 mmHg. Its refractive index is 1.439 and it has a flash point of 159.2 °C .Aplicaciones Científicas De Investigación
Synthetic Phenolic Antioxidants and Environmental Impact
Synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, are widely used in industrial and commercial products to prevent oxidative reactions and extend product shelf life. Recent studies have highlighted the environmental occurrence, human exposure, and potential toxicity of SPAs, emphasizing the need for future research to explore contamination, environmental behaviors, and toxicity effects of novel SPAs, including those with low toxicity and migration ability to mitigate environmental pollution (Liu & Mabury, 2020).
Biodegradation and Environmental Fate of Ethers
Research on the biodegradation and fate of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into microbial degradation capabilities and potential environmental impacts. This knowledge could inform studies on similar compounds, including tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, highlighting the significance of understanding the degradation pathways and environmental behaviors of such chemicals (Thornton et al., 2020).
Advanced Synthesis and Catalysis
The field of catalytic non-enzymatic kinetic resolution offers valuable insights into the synthesis of chiral compounds, which could be relevant to the production and manipulation of tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. This area of research underscores the importance of chiral catalysts in asymmetric organic synthesis, potentially applicable to the synthesis and study of similar complex organic molecules (Pellissier, 2011).
Environmental Pollution and Ecotoxicity
Understanding the environmental pollution, ecotoxicity, and endocrine-interfering activities of chemicals is critical. Studies on compounds like 4-tert-Octylphenol, which share functional group characteristics with tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, could provide a framework for assessing the ecological and health impacts of various chemical substances, emphasizing the need for effective removal techniques and the investigation of their toxicological profiles (Olaniyan et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNRMEJBKMQHMC-WDEREUQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H](C[C@@H](O1)CC(=O)OC(C)(C)C)CC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80741404 |
Source


|
| Record name | tert-Butyl [(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-((4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | |
CAS RN |
196085-84-4 |
Source


|
| Record name | tert-Butyl [(4R,6S)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80741404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

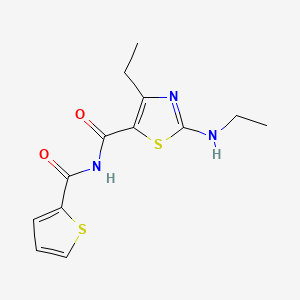
![1H-Indol-5-OL, 3-[2-(dimethylamino)ethyl]-, monohydrochloride](/img/structure/B570312.png)
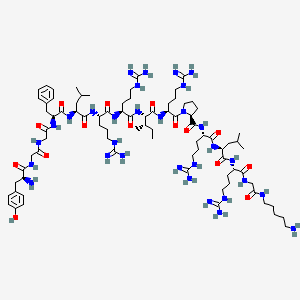
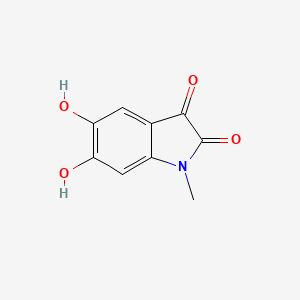

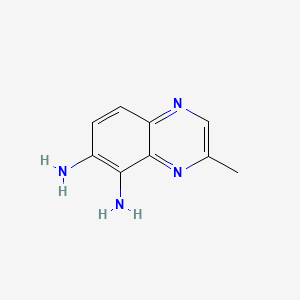
![3-(Propan-2-yl)bicyclo[2.2.2]octane-2-carbonyl chloride](/img/structure/B570320.png)
